N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide
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Overview
Description
N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a cyclopropyltetrazole moiety linked to a fluoropyridine carboxamide, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps:
Formation of the Cyclopropyltetrazole Moiety: This can be achieved through the cycloaddition reaction of cyclopropylamine with sodium azide under acidic conditions to form the tetrazole ring.
Attachment to Fluoropyridine: The cyclopropyltetrazole is then coupled with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro and bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(1-cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN6O/c12-9-4-1-7(5-13-9)11(19)14-6-10-15-16-17-18(10)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWFTYTTDJDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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